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Compound of Interest

Compound Name: Calcium crimson

Cat. No.: B163299

For Researchers, Scientists, and Drug Development Professionals

Calcium Crimson is a fluorescent, long-wavelength indicator dye used for the measurement of
intracellular calcium concentration ([Ca2*]i). Its distinct spectral properties make it a valuable
tool in complex biological environments, particularly in tissues with high intrinsic fluorescence.
This guide provides a comprehensive overview of Calcium Crimson's properties, detailed
experimental protocols, and a summary of its advantages and limitations to aid researchers in
its effective application.

Core Properties and Spectral Characteristics

Calcium Crimson is a single-wavelength indicator, meaning its fluorescence intensity
increases upon binding to Ca2* with minimal shift in its excitation or emission spectra.[1] This
property makes it suitable for use in standard fluorescence microscopy and plate reader
applications.

Quantitative Data Summary

The following table summarizes the key quantitative properties of Calcium Crimson. It is
important to note that values can vary slightly depending on the experimental conditions and
the source of the data.
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Property

Value

Notes

Excitation Maximum (Aex)

~586 - 590 nm[2]

In the presence of Caz*.

Emission Maximum (Aem)

~606 - 615 nm[2]

In the presence of Ca?*.

Dissociation Constant (Kd) for

Ca2+

~185 nM

In vitro at 22°C in 100 mM KClI,
10 mM MOPS, pH 7.2.[3]

Kd Dependence on

Temperature

Affinity increases with
temperature. At 11.5°C, Kd is
261 nM; at 39.7°C, Kd is 204
nM.

This temperature dependence
should be considered when
conducting experiments at

physiological temperatures.

Kd Dependence on pH

Affinity increases with pH. At
pH 6.42, Kd is 571 nM; at pH
7.40, Kd is 269 nM.

Maintaining a stable pH is
crucial for accurate Ca2+

measurements.

Quantum Yield (®)

Not explicitly reported

While the quantum yields for
similar dyes like Calcium
Green-1 (~0.75) and Fluo-3
(~0.14) are known, a specific
value for Calcium Crimson is
not readily available in the

reviewed literature.[1][4]

Photostability

More photostable than Fluo-3

and Calcium Green indicators.

[1]

This allows for longer imaging
experiments with reduced

signal decay.

Experimental Protocols

The most common method for introducing Calcium Crimson into live cells is through its

acetoxymethyl (AM) ester form, Calcium Crimson AM. The AM ester is a cell-permeant

version of the dye that can passively cross the cell membrane. Once inside the cell,

intracellular esterases cleave the AM groups, trapping the fluorescent indicator in the cytosol.

[3]
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General Protocol for Loading Calcium Crimson AM into
Adherent Cells

This protocol provides a general guideline for loading Calcium Crimson AM into adherent cells
for fluorescence microscopy. Optimization may be required for different cell types and
experimental conditions.

Materials:

Calcium Crimson, AM (cell permeant)

Anhydrous dimethyl sulfoxide (DMSO)

Pluronic® F-127

Physiological saline buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-
HEPES-glucose buffer) containing Ca2* and Mg?*

Probenecid (optional, to prevent dye extrusion)
Procedure:
o Prepare Stock Solutions:

o Prepare a 2 to 5 mM stock solution of Calcium Crimson AM in high-quality, anhydrous
DMSO.[2]

o Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO.
e Prepare Loading Solution:

o On the day of the experiment, thaw the Calcium Crimson AM and Pluronic® F-127 stock
solutions to room temperature.

o Prepare a working solution of 1 to 10 uM Calcium Crimson AM in a physiological buffer of
your choice.[2]
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o To aid in the dispersion of the AM ester in the aqueous buffer, first mix the required volume
of the Calcium Crimson AM stock solution with an equal volume of the 20% Pluronic® F-
127 stock solution before diluting it into the final loading buffer.

o If dye leakage is a concern for your cell type, consider adding probenecid (typically 1-2.5
mM) to the loading and imaging buffers.

e Cell Loading:

[¢]

Grow adherent cells to the desired confluency on coverslips or in imaging dishes.

[¢]

Aspirate the culture medium and wash the cells once with the physiological buffer.

[e]

Add the Calcium Crimson AM loading solution to the cells.

o

Incubate for 20 to 60 minutes at or below room temperature.[2] The optimal loading time
and temperature should be determined empirically for each cell type. Lowering the
temperature can sometimes reduce compartmentalization of the dye.[2]

e Washing and De-esterification:

o After incubation, remove the loading solution and wash the cells two to three times with
fresh, warm physiological buffer to remove any extracellular dye.

o Incubate the cells for an additional 30 minutes in the physiological buffer to allow for
complete de-esterification of the AM ester by intracellular esterases.

e Imaging:

[¢]

Mount the coverslip or dish onto the fluorescence microscope.

o

Excite the cells at approximately 590 nm and collect the emission at around 615 nm.

[e]

Acquire a baseline fluorescence signal before applying any stimulus.

o

Record the changes in fluorescence intensity over time in response to your experimental
treatment.
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Experimental Workflow for Calcium Imaging

Cell Preparation Dye Loading Fluorescence Imaging Data Analysis

Click to download full resolution via product page

Workflow for intracellular calcium imaging.

Signaling Pathway Visualization

Calcium ions are ubiquitous second messengers involved in a multitude of cellular signaling
pathways. A common pathway leading to an increase in intracellular calcium involves the
activation of G-protein coupled receptors (GPCRs) and the subsequent production of inositol
trisphosphate (IP3).
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GPCR-mediated calcium signaling pathway.

Advantages and Limitations

Advantages:

e Long-Wavelength Excitation: The excitation maximum of Calcium Crimson at ~590 nm is
advantageous in biological samples that exhibit high levels of autofluorescence at shorter
wavelengths (e.g., in the blue and green regions of the spectrum).[1] This can lead to an
improved signal-to-noise ratio.

¢ Photostability: Calcium Crimson is more photostable than some other commonly used
calcium indicators like Fluo-3 and Calcium Green.[1] This makes it well-suited for time-lapse
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imaging and experiments that require prolonged illumination.

o Compatibility with Multiplexing: Its red-shifted spectrum allows for potential multiplexing with
other fluorescent probes or genetically encoded indicators that fluoresce in the green or blue
channels.

Limitations:

o Compartmentalization: Like other rhodamine-based dyes, Calcium Crimson has a tendency
to compartmentalize within organelles, particularly mitochondria. This can lead to an
inaccurate representation of cytosolic calcium levels. Lowering the loading temperature may
help to mitigate this issue.[2]

» Single-Wavelength Indicator: As a single-wavelength indicator, it is not suitable for ratiometric
measurements. Ratiometric imaging, which is possible with dyes like Fura-2, can correct for
variations in dye concentration, cell thickness, and photobleaching, leading to more
guantitative measurements of [Caz*]i.[3][5]

o Lack of Reported Quantum Yield: The absence of a readily available quantum yield value
makes it difficult to directly compare its brightness to other indicators and to perform certain
guantitative fluorescence measurements.

Conclusion

Calcium Crimson is a valuable tool for intracellular calcium imaging, particularly in
applications where autofluorescence is a significant concern. Its long-wavelength excitation
and good photostability are key advantages. However, researchers should be mindful of its
potential for compartmentalization and the limitations associated with single-wavelength
measurements. Careful optimization of the loading protocol is essential for obtaining reliable
and reproducible data. For quantitative measurements, ratiometric indicators may be more
appropriate. The choice of calcium indicator will ultimately depend on the specific requirements
of the experiment and the biological system under investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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